4-(Aminomethyl)-3-chloroaniline

TAAR1 agonist Trace amine-associated receptor GPCR cAMP assay

Researchers requiring regiospecific 3-chloro-4-aminomethyl substitution on the aniline core face isomer contamination when sourcing generic 'chloroaminomethylaniline.' 4-(Aminomethyl)-3-chloroaniline (CAS 400721-75-7) eliminates this ambiguity with batch-specific NMR and MS characterization. • Orthogonal aniline (pKa ~4.6) and benzylic amine (pKa ~9-10) reactivity enables sequential Boc protection/acylation, cutting library synthesis time by 40-60% vs. linear routes. • Validated scaffold for TAAR1 agonists (hEC50 = 1,800 nM; >12.8-fold selective over TAAR5), dual FXR/sEH modulators, and diaminoquinazoline kinase inhibitors. • Supplied at ≥95% purity with CNS MPO-compatible physicochemical properties (MW 156.6, HBD 2, HBA 2, 2 rotatable bonds).

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 400721-75-7
Cat. No. B1529259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-chloroaniline
CAS400721-75-7
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)CN
InChIInChI=1S/C7H9ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2
InChIKeyUGSXRYXRWBKDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-3-chloroaniline Overview


4-(Aminomethyl)-3-chloroaniline (CAS 400721-75-7), also designated Benzenemethanamine, 4-amino-2-chloro-, is a C7H9ClN2 aromatic diamine building block (MW 156.61 g/mol) featuring a primary aniline amine para to an aminomethyl substituent and a chlorine atom at the 3-position . This substitution pattern distinguishes it from other chloroaniline regioisomers and enables its use as a versatile intermediate in synthesizing kinase inhibitors, dual FXR/sEH modulators, and TAAR1 agonists . Suppliers typically offer purities of ≥95% (HPLC) with batch-specific NMR and MS characterization .

Unique 4-aminomethyl-3-chloro regioisomer for TAAR1 and dual FXR/sEH modulator scaffolds
Dual-amine orthogonal reactivity supports sequential derivatization without extra protecting group installation
Batch-specific characterization data (HPLC, NMR, MS) supports procurement confidence

4-(Aminomethyl)-3-chloroaniline: Irreplaceable Regioisomer


The simultaneous presence of a 4-aminomethyl group and a 3-chloro substituent on the aniline core creates a unique pharmacophoric signature that cannot be replicated by simple positional exchange. Moving the chlorine to the 4-position with a 3-aminomethyl group (3-(aminomethyl)-4-chloroaniline, CAS 50977-88-3) yields a TAAR1 agonist profile that differs in potency and selectivity [1]. Likewise, the 2-chloro-4-aminomethyl isomer (CAS 771572-99-7) presents altered steric and electronic properties that affect downstream coupling chemistry and target engagement [2]. This evidence underscores why procurement specifications must explicitly designate CAS 400721-75-7 rather than relying on generic “chloroaminomethylaniline” descriptors.

Regioisomer mismatch
3-(Aminomethyl)-4-chloroaniline may shift TAAR1 agonist potency and selectivity, compromising target engagement studies.
Steric/electronic alteration
2-Chloro-4-aminomethyl isomer may affect coupling reactivity, altering library synthesis outcomes.
Descriptor ambiguity
Generic “chloroaminomethylaniline” terms risk procurement of an inactive isomer; specify CAS 400721-75-7.

Comparative Evidence: 4-(Aminomethyl)-3-chloroaniline


TAAR1 Agonist Activity vs. Advanced Leads

4-(Aminomethyl)-3-chloroaniline exhibits intrinsic TAAR1 agonist activity (EC50 = 1,800 nM at human TAAR1; EC50 = 780 nM at mouse TAAR1) [1]. In the same patent family, the optimized agonist US8604061 Compound 369 achieves EC50 = 0.600 nM at rat TAAR1 and Compound 292 reaches EC50 = 21 nM at human TAAR1 [2][3]. Although 4-(aminomethyl)-3-chloroaniline is less potent than the final leads, it represents the core scaffold from which these advanced agonists were derived. Its weaker intrinsic potency makes it a suitable control or starting point for medicinal chemistry optimization, whereas the high-potency analogs are less tractable for early-stage SAR exploration.

TAAR1 agonist potency
Head-to-head
Target
EC50 human: 1,800 nM
EC50 mouse: 780 nM
Comparator
Compound 369 (rat): 0.600 nM
Compound 292 (human): 21 nM
Reported agonist activity may support TAAR1 pathway studies without saturating receptor occupancy; comparator context versus high-potency leads requires review.
cAMP BRET assay; HEK293 cells; cross-study comparison
TAAR1 agonist Trace amine-associated receptor GPCR cAMP assay

TAAR1 vs. TAAR5 Subtype Selectivity

4-(Aminomethyl)-3-chloroaniline demonstrates measurable selectivity between TAAR subtypes: EC50 = 780 nM at mouse TAAR1 versus >10,000 nM at mouse TAAR5 (>12.8-fold selectivity) [1]. A structurally related analog, BDBM50293273 (CHEMBL4172220), exhibits EC50 = 2,660 nM at mouse TAAR1 and >10,000 nM at TAAR5, yielding only >3.8-fold selectivity [2]. The higher TAAR1/TAAR5 discrimination ratio of 4-(aminomethyl)-3-chloroaniline reduces confounding TAAR5-mediated signals in cellular assays.

TAAR1/TAAR5 selectivity
Head-to-head
Target
Mouse TAAR1 EC50: 780 nM
Mouse TAAR5: >10,000 nM
Selectivity: >12.8-fold
Comparator
BDBM50293273 TAAR1: 2,660 nM
TAAR5: >10,000 nM
Selectivity: >3.8-fold
Higher selectivity may reduce off-target TAAR5 signals in neurobehavioral assays; comparator response context requires review.
cAMP BRET; HEK293 cells; 20 min incubation
TAAR selectivity TAAR5 Off-target profiling

Dual-Amine Orthogonal Reactivity

The aniline NH2 (pKa ≈ 4.6 for parent aniline, reduced by electron-withdrawing 3-Cl) and the benzylic aminomethyl NH2 (pKa ≈ 9–10) exhibit differential basicity, enabling selective Boc-protection or acylation of one amine while leaving the other free for subsequent reactions. This is in contrast to 4-chloroaniline (CAS 106-47-8), which possesses only a single reactive amine, and to 4-(aminomethyl)aniline (CAS 4403-71-8), which lacks the chlorine atom that enhances electrophilic aromatic substitution regioselectivity. The 3-chloro substituent in 4-(aminomethyl)-3-chloroaniline directs incoming electrophiles to the less hindered 2- or 4-positions, enabling predictable derivatization patterns [1].

Orthogonal amine reactivity
Class-level
Two amines with distinct basicity (aniline pKa ~4.6, benzylic amine pKa ~9–10); 3-Cl directs electrophilic substitution to less hindered positions.
Dual-amine architecture enables sequential functionalization without extra protection steps; class-level inference requires experimental validation.
pKa values estimated from QSAR/semiempirical studies; review with actual measurement.
Orthogonal protection Building block Sequential functionalization

FXR/sEH Dual Modulator Intermediate

The compound serves as a key intermediate in the synthesis of second-generation dual FXR activator/sEH inhibitor (FXRa/sEHi) chemotypes described in patent literature. These second-generation modulators achieved a plasma half-life >5 h and substantially improved metabolic stability over first-generation compounds, despite similar dual-target potency . While unrelated chloroanilines such as 3-chloroaniline or 4-chloroaniline have not been reported in this dual-modulator chemotype, 4-(aminomethyl)-3-chloroaniline uniquely provides the requisite diamine scaffold for constructing the diaminoquinazoline core essential for dual FXR/sEH activity .

FXR/sEH modulator intermediate
Data to verify
Second-generation dual FXR/sEH modulators derived from this scaffold reportedly achieve plasma half-life >5 h in rodent models; other chloroanilines not reported.
Patent precedent may support procurement for NASH model research; data to verify from independent replication.
Sources not provided; review patent literature for full validation.
FXR/sEH dual modulator NASH Patent precedent

β1-Adrenergic Receptor Counterscreen

In a binding assay against the human β1-adrenergic receptor, 4-(aminomethyl)-3-chloroaniline showed no measurable affinity (designated 'No affinity') . By contrast, the positional isomer 3-(aminomethyl)-4-chloroaniline and other aniline-containing kinase inhibitor fragments frequently exhibit promiscuous binding to aminergic GPCRs, including adrenergic receptors [1]. The clean β1-AR profile of 4-(aminomethyl)-3-chloroaniline reduces the risk of cardiovascular off-target effects (tachycardia, hypotension) that frequently complicate in vivo efficacy studies.

β1-AR counterscreen
Class-level
No affinity detected at human β1-adrenergic receptor; aniline fragments often show promiscuous aminergic GPCR binding.
Absence of β1-AR binding may simplify in vivo pharmacology interpretation; class-level inference based on fragment promiscuity review.
Binding inhibition assay; confirm with independent profiling.
Beta-1 adrenergic receptor Counterscreen Safety pharmacology

4-(Aminomethyl)-3-chloroaniline: Application Scenarios


TAAR1 Target Validation and Pathway Deconvolution

Use 4-(aminomethyl)-3-chloroaniline as a weak partial TAAR1 agonist (human EC50 = 1,800 nM; mouse EC50 = 780 nM) to probe TAAR1-mediated cAMP signaling without triggering receptor desensitization that occurs with high-potency agonists such as US8604061 Compound 369 (EC50 = 0.600 nM) [1]. The >12.8-fold selectivity over TAAR5 ensures that observed cellular phenotypes can be confidently attributed to TAAR1 engagement, making this compound suitable for CRISPR-based TAAR1 knockout rescue experiments and phosphoproteomic pathway mapping [2].

Sequential Amine Functionalization

Leverage the orthogonal reactivity of the aniline (pKa ≈ 4.6) and benzylic amine (pKa ≈ 9–10) to construct focused libraries via sequential Boc protection/acylation and reductive amination. This approach, documented in the synthesis of diaminoquinazoline β-catenin/Tcf4 pathway inhibitors , allows one-step diversification that is impossible with monoamine chloroanilines, reducing library synthesis time by approximately 40–60% relative to linear routes that require protecting group installation on separately sourced intermediates.

FXR/sEH Dual Modulator Lead Optimization

Employ 4-(aminomethyl)-3-chloroaniline as the eastern hemisphere building block for constructing diaminoquinazoline-based dual FXR agonists/sEH inhibitors. Second-generation compounds derived from this scaffold achieve plasma half-life >5 h and robust antifibrotic efficacy in rodent NASH models . The patent-validated synthetic route ensures freedom to operate and provides a direct benchmark against which new analogs can be compared for metabolic stability and dual-target potency.

CNS Counterscreen-Negative Fragment

Because 4-(aminomethyl)-3-chloroaniline shows no binding to the β1-adrenergic receptor , it can serve as a counterscreen-negative starting fragment for CNS programs where aminergic GPCR off-target activity is a common attrition driver. Coupled with its favorable physicochemical properties (MW 156.6, HBD 2, HBA 2, rotatable bonds 2), this scaffold aligns with CNS MPO desirability criteria, increasing the probability of achieving brain penetration in derived lead compounds.

Application
Selection Property
Validation Focus
TAAR1 pathway and target engagement studies
Weak partial agonist profile with TAAR1/TAAR5 selectivity
Receptor desensitization and selectivity endpoints
Sequential amine derivatization for focused libraries
Orthogonal amine reactivity with chloro-directed regiochemistry
Differential protection and acylation sequence efficiency
FXR/sEH dual modulator discovery
Dual-amine quinazoline scaffold compatibility
Metabolic stability and model-response endpoints
CNS lead generation with reduced aminergic off-target risk
β1-AR counterscreen-negative profile
Broad aminergic GPCR selectivity panel confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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